Chondrocurine

Descripción

Historical Context and Origins of Chondrocurine in Natural Product Research

This compound is a naturally occurring alkaloid that has played a notable role in the historical landscape of natural product research. It is identified as a component of the curare class of compounds, which were historically employed by indigenous communities for hunting purposes due to their muscle-relaxing properties ontosight.ai. In a medical context, curare compounds, including this compound, found application as neuromuscular blocking agents in surgical procedures ontosight.ai.

The formal isolation of this compound was reported in 1943 by Wintersteiner and Dutcher from Chondodendron tomentosum Ruiz & Pav., a plant belonging to the Menispermaceae family drugfuture.com. The study of this compound has significantly contributed to the foundational understanding of neuromuscular transmission and the subsequent development of other neuromuscular blocking agents ontosight.ai. This trajectory underscores the broader historical trend where natural products have served as crucial sources for new drug leads, with many traditional medicines providing the basis for modern pharmaceuticals nih.govfrontiersin.orgmdpi.com.

Botanical Sources and Geographic Distribution of this compound-Producing Plants

This compound is primarily isolated from Chondodendron tomentosum Ruiz & Pav., a species within the Menispermaceae family drugfuture.com. Other plants from the genus Strychnos have also been identified as sources of this compound or related alkaloids ontosight.ai. The broader class of curare compounds, to which this compound belongs, is associated with plants predominantly from the Menispermaceae and Loganiaceae families researchgate.netpensoft.net.

The genus Curarea, also part of the Menispermaceae family and a source of curare, exhibits a wide geographic distribution across the humid forests of tropical America. Its presence is noted from eastern Brazil to Central America, including regions in Costa Rica, Peru, and Ecuador pensoft.netresearchgate.net. Specific species such as Curarea iquitana and Curarea tecunarum are found in Peru, while Curarea toxicofera is broadly distributed within this tropical range pensoft.netresearchgate.net.

Chemotaxonomic Significance of this compound within the Bisbenzylisoquinoline Alkaloid Class

This compound is characterized as a bisbenzylisoquinoline alkaloid researchgate.netresearchgate.netuodiyala.edu.iqird.fr. This classification is significant in chemotaxonomy, a field that uses chemical compounds to understand the relationships and classification of organisms nih.gov. The presence of specific alkaloid types, such as bisbenzylisoquinolines, can indicate close phylogenetic relationships between plant species or genera nih.gov.

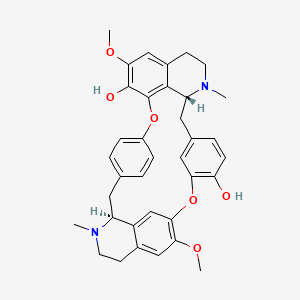

The chemical structure of this compound is complex, featuring a tubocuraran (B1241379) skeleton adorned with methoxy (B1213986) and methyl groups ontosight.ai. Its molecular formula is C36H38N2O6, and it is also known by the synonym d-tubocurine drugfuture.comnih.gov. Bisbenzylisoquinoline alkaloids are recognized for their diverse pharmacological activities and are considered representative components in various plant genera researchgate.netird.fr.

The following table summarizes key chemical and physical properties of this compound and its derivatives:

Table 1: Chemical and Physical Properties of this compound and Derivatives

| Property | This compound (Base) | This compound Sulfate Tetrahydrate | This compound Dimethiodide |

| Molecular Formula | C36H38N2O6 drugfuture.comnih.gov | C36H38N2O6.H2SO4.4H2O drugfuture.com | C38H44I2N2O6 drugfuture.comnih.gov |

| Molecular Weight | 594.70 g/mol drugfuture.com (Computed: 594.27298694 Da nih.gov) | 764.84 g/mol drugfuture.com | 878.57 g/mol drugfuture.com (Computed: 878.12888 Da nih.gov) |

| Melting Point | 232-234°C; also 218-220°C (Boissier) drugfuture.com | 263-265°C (dec) drugfuture.com | 275°C (dec) drugfuture.com |

| Optical Rotation | [α]D24 +200° (c=0.5 in 0.1N HCl); [α]D24 +105° (c=0.9 in pyridine) drugfuture.com | [α]D24 +184° (c=0.375 in methanol) drugfuture.com | [α]D24 +184° (c=0.375 in methanol) drugfuture.com |

Overview of Research Paradigms and Evolving Interests in this compound Investigations

The research surrounding this compound has evolved within the broader context of natural product investigations, influenced by various research paradigms. Historically, the primary interest in this compound centered on its potent neuromuscular blocking activity, which led to its application in medical settings ontosight.ai. However, its clinical use has largely been superseded by newer agents that offer more favorable pharmacokinetic and pharmacodynamic profiles ontosight.ai.

Despite its diminished direct clinical application, the study of this compound has laid foundational knowledge in understanding neuromuscular transmission ontosight.ai. Modern natural product research continues to leverage diverse methodologies, ranging from traditional ethnopharmacological approaches to advanced spectroscopic techniques for compound isolation and characterization nih.govwou.edutjnpr.org. Research paradigms, which are philosophical frameworks guiding the research process, influence how knowledge is acquired and interpreted numberanalytics.compaperpal.com. In natural product chemistry, this involves a continuous pursuit of novel bioactive compounds, exploring new botanical sources, and refining isolation and elucidation techniques nih.govtjnpr.org. While this compound itself may not be the subject of extensive new drug development, its historical significance and chemical classification contribute to the ongoing understanding of bisbenzylisoquinoline alkaloids and their potential within the vast chemical diversity offered by natural products nih.govwou.edu.

Compound Names and PubChem CIDs

Structure

3D Structure

Propiedades

Número CAS |

477-58-7 |

|---|---|

Fórmula molecular |

C36H38N2O6 |

Peso molecular |

594.7 g/mol |

Nombre IUPAC |

(1S,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |

InChI |

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28+/m0/s1 |

Clave InChI |

NGZXDRGWBULKFA-WUFINQPMSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC |

SMILES isomérico |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC |

SMILES canónico |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC |

Otros números CAS |

477-58-7 |

Números CAS relacionados |

93963-15-6 (mono-hydrochloride) |

Sinónimos |

chondocurine chondocurine (1beta)-(+-)-isomer chondocurine (1beta)-isomer chondocurine monohydrochloride tubocurine |

Origen del producto |

United States |

Chondrocurine Biosynthesis and Chemical Synthesis

Elucidation of Chondrocurine Biosynthetic Pathways in Plant Systems

The biosynthesis of complex natural products like this compound in plants involves intricate multi-step enzymatic processes. While direct detailed pathways for this compound specifically are not extensively documented, its close structural relationship to other curare alkaloids, such as tubocurarine (B1210278) and curine (B1669343), allows for inferences regarding its likely biosynthetic route.

Identification of Precursor Molecules and Enzymatic Steps in this compound Formation

The biosynthesis of bisbenzylisoquinoline alkaloids, a class that includes this compound, is understood to originate from amino acid precursors. For closely related alkaloids like tubocurarine, the pathway begins with L-tyrosine. wikipedia.orgwikidoc.org L-tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. wikipedia.orgwikidoc.org These two molecules then undergo a Mannich-like reaction, catalyzed by norcoclaurine synthase (NCS), to form N-methylcoclaurine (NMC). wikipedia.orgwikidoc.org Subsequent methylation of the amine and hydroxyl substituents is facilitated by S-adenosyl methionine (SAM). wikipedia.orgwikidoc.org

The core structure of these bisbenzylisoquinoline alkaloids, including this compound, is formed through a P450-mediated dimerization of two N-methylcoclaurine monomers. nih.gov In the case of tubocurarine, this involves a radical coupling of two enantiomers of N-methylcoclaurine. wikipedia.orgwikidoc.org This dimerization and subsequent modifications lead to the complex polycyclic framework characteristic of these alkaloids.

Table 1: Proposed Precursor Molecules and Key Enzymatic Steps in Bisbenzylisoquinoline Alkaloid Biosynthesis (including this compound)

| Step | Precursor(s) | Enzyme(s) (if known) | Intermediate/Product | Notes |

| 1 | L-Tyrosine | - | Dopamine, 4-Hydroxyphenylacetaldehyde | Initial amino acid precursor. wikipedia.orgwikidoc.org |

| 2 | Dopamine, 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) | N-Methylcoclaurine (NMC) | Mannich-like reaction. wikipedia.orgwikidoc.org |

| 3 | N-Methylcoclaurine | S-Adenosyl Methionine (SAM) | Methylated N-Methylcoclaurine | Methylation of amine and hydroxyl groups. wikipedia.orgwikidoc.org |

| 4 | Two N-Methylcoclaurine monomers | P450 enzymes | Bisbenzylisoquinoline Alkaloid Core (e.g., this compound, Tubocurarine, Curine) | Dimerization via oxidative coupling. wikipedia.orgwikidoc.orgnih.gov |

Comparative Analysis of Biosynthetic Routes for Structurally Related Alkaloids

This compound, curine, and tubocurarine are all members of the bisbenzylisoquinoline alkaloid family, frequently isolated from the same plant sources, such as Chondrodendron tomentosum and Strychnos species. ontosight.aioup.comacs.org Their co-occurrence and shared structural motifs strongly suggest common biosynthetic origins and pathways.

The biosynthesis of tubocurarine, as detailed above, provides a well-studied model for this class. It involves the dimerization of N-methylcoclaurine units. wikipedia.orgwikidoc.org Similarly, the synthesis of other bisbenzylisoquinoline alkaloids, like magnocurarine, also proceeds via N-methylation of (R)-NMC and subsequent dimerization. nih.gov This indicates a conserved core biosynthetic machinery for constructing the bisbenzylisoquinoline scaffold. Differences among these alkaloids, such as the specific stereochemistry (e.g., (+)-chondrocurine versus (-)-curine) or the presence of additional functional groups, arise from variations in downstream enzymatic modifications or the specific coupling patterns during dimerization. acs.org

Table 2: Structural and Biosynthetic Relationships Among Key Curare Alkaloids

| Alkaloid | Structural Class | Key Biosynthetic Feature | Source Plants | PubChem CID |

| This compound | Bisbenzylisoquinoline | Dimerization of N-methylcoclaurine units | Strychnos spp., Chondrodendron spp. ontosight.aioup.com | 14947 nih.gov |

| Curine | Bisbenzylisoquinoline | Dimerization of N-methylcoclaurine units | Cyclea tonkinensis, Cyclea barbata, Chondrodendron spp. acs.orgnih.gov | 253793 nih.gov |

| Tubocurarine | Bisbenzylisoquinoline | Dimerization of N-methylcoclaurine units, radical coupling of N-methylcoclaurine enantiomers. wikipedia.orgwikidoc.org | Chondrodendron tomentosum, Strychnos toxifera nih.gov | 6000 nih.gov |

Total Synthesis and Semisynthesis of this compound and Analogues

The chemical synthesis of complex natural products like this compound presents significant challenges due to their intricate polycyclic structures and multiple stereocenters. While direct total synthesis of this compound is not explicitly detailed in the provided search results, the successful total synthesis of its close relatives, (±)-curine and (±)-tubocurine, offers insights into the methodological approaches applicable to this class of alkaloids.

Methodological Approaches to this compound Chemical Synthesis

The first racemic total synthesis of (±)-tubocurine and (±)-curine has been achieved, demonstrating a viable route to these bisbenzylisoquinoline alkaloids. acs.orgnih.gov This synthetic strategy typically involves the construction and subsequent coupling of two benzylisoquinoline subunits. A prominent methodological approach highlighted for these compounds is the use of copper-catalyzed Ullmann-type C-O couplings to form the critical biaryl ether linkages that connect the two isoquinoline (B145761) moieties. acs.orgnih.govnih.gov

Rational Design and Synthesis Strategies for this compound Derivatives with Modified Structures

The development of a modular synthetic strategy for curare alkaloids, including this compound and its analogues, is crucial for establishing structure-activity relationships and exploring new chemical entities. acs.orgslideshare.net The Ullmann coupling approach, which allows for the joining of different benzylisoquinoline subunits, inherently provides a framework for rational design. By varying the substitution patterns on the precursor isoquinoline units, researchers can synthesize a diverse range of analogues with modified structures.

While specific examples of rationally designed this compound derivatives are not detailed in the provided information, the general principles applied to related curare alkaloids would involve:

Modification of Aromatic Rings: Altering the positions or types of substituents (e.g., methoxy (B1213986), hydroxyl groups) on the aromatic rings of the benzylisoquinoline subunits.

Linkage Variations: Exploring alternative linkages between the two isoquinoline units, although the biaryl ether is characteristic of this class.

Such strategies aim to fine-tune the physicochemical properties and biological activities of these complex alkaloids. acs.org

Biotransformation and Chemo-enzymatic Synthesis of this compound Intermediates and Analogues

Biotransformation and chemo-enzymatic synthesis offer promising avenues for the production of complex natural products and their derivatives, often providing more environmentally friendly and selective routes compared to traditional chemical synthesis. While direct applications to this compound are not extensively described, the general utility of these methods for alkaloids and complex molecules suggests their potential relevance.

Biotransformation, involving the use of biological systems such as microorganisms or isolated enzymes, can be employed for specific steps in the synthesis or for modifying existing alkaloid structures. For instance, enzymatic processes have been implicated in the cleavage of certain alkaloid derivatives, including this compound and cycleanine (B150056), suggesting their potential in synthetic or degradative pathways. nih.gov

Chemo-enzymatic synthesis combines the strengths of chemical and enzymatic methodologies. Enzymes can catalyze highly specific reactions (e.g., stereoselective transformations, specific functional group modifications) that are challenging to achieve through purely chemical means. This hybrid approach is increasingly used for the synthesis of complex natural products and their analogues. slideshare.netscribd.com For bisbenzylisoquinoline alkaloids, chemo-enzymatic methods could potentially be applied to:

Stereoselective Synthesis: Introducing or controlling specific stereocenters, which are abundant in this compound.

Functionalization of Intermediates: Selectively modifying precursors or intermediates, such as hydroxylations or methylations, using specific enzymes.

Dimerization: Exploring enzymatic catalysis for the oxidative coupling of the N-methylcoclaurine units, potentially leading to more efficient and controlled dimerization compared to purely chemical methods.

The development of such methods for this compound intermediates or analogues would leverage the precision of enzymatic catalysis to overcome challenges in the synthesis of these intricate molecules.

Pharmacological Mechanisms of Chondrocurine Action

Neuromuscular Blocking Activity of Chondrocurine

This compound is classified as a non-depolarizing neuromuscular blocking agent. slideshare.net This classification stems from its ability to induce muscle paralysis without causing initial muscle fasciculations, a hallmark of depolarizing agents like succinylcholine. The primary site of this action is the motor end-plate of the skeletal muscle. slideshare.netresearchgate.net

Molecular Mechanism of Competitive Antagonism at Nicotinic Acetylcholine (B1216132) Receptors

The neuromuscular blocking effect of this compound is a direct consequence of its interaction with postsynaptic nicotinic acetylcholine receptors (nAChRs). slideshare.netresearchgate.net These receptors, which are ligand-gated ion channels, are crucial for mediating the signal from nerve to muscle. wikipedia.org

Structurally, the muscle-type nAChR is a pentameric protein complex composed of two α, one β, one γ, and one δ subunit in the fetal form, or two α, one β, one δ, and one ε subunit in the adult form. nih.govebi.ac.uk The binding sites for acetylcholine (ACh), the endogenous agonist, are located at the interface between the α and its neighboring γ or δ subunits. nih.govsigmaaldrich.com The binding of two ACh molecules to these sites triggers a conformational change in the receptor, opening its central ion channel and allowing an influx of cations, primarily sodium, which depolarizes the muscle membrane and initiates contraction. wikipedia.orgksumsc.com

This compound functions as a competitive antagonist at these receptors. slideshare.net Being a bulky, rigid molecule with a bisbenzylisoquinoline structure containing two quaternary ammonium (B1175870) groups, it possesses the necessary structural features to occupy one or both of the ACh binding sites on the nAChR. slideshare.net By binding to these sites, it physically obstructs ACh from binding, thereby preventing channel opening and subsequent muscle cell depolarization. researchgate.net This competition is reversible, and the blockade can be overcome by increasing the concentration of ACh at the synaptic cleft, a principle utilized in the reversal of neuromuscular blockade by anticholinesterase drugs. slideshare.net Molecular docking studies on related bis-benzylisoquinoline derivatives suggest that the interaction involves the ammonium groups and the specific stereochemistry of the molecule, which determines its fit and affinity for the receptor's binding pocket. nih.gov

Electrophysiological and Cellular Effects at the Neuromuscular Junction

The competitive antagonism of this compound at the nAChR manifests in distinct electrophysiological changes at the neuromuscular junction. The binding of ACh to its receptors normally generates an end-plate potential (EPP), a localized depolarization of the postsynaptic membrane. ksumsc.com If the EPP reaches a certain threshold, it triggers a propagated muscle action potential, leading to muscle contraction. ksumsc.com

This compound, by preventing ACh from binding to its receptors, reduces the number of activated nAChRs. Consequently, the amplitude of the EPP is diminished. When a sufficient number of receptors are blocked by this compound, the EPP fails to reach the threshold required to initiate a muscle action potential, resulting in a failure of neuromuscular transmission and flaccid paralysis of the muscle fiber. scispace.com The spontaneous, random release of single quanta of ACh results in miniature end-plate potentials (mEPPs); competitive antagonists like this compound are expected to reduce the amplitude of mEPPs, although specific studies on this compound's effect are not detailed in the provided results. nih.gov

The clinical and diagnostic evaluation of this effect can be observed using electrophysiological techniques such as repetitive nerve stimulation (RNS). scielo.brresearchgate.net In a muscle under the influence of a non-depolarizing blocker like this compound, repeated nerve stimulation leads to a characteristic "fade" or decrement in the amplitude of the compound muscle action potential (CMAP), as the readily available pool of ACh is depleted and cannot effectively compete with the antagonist. nih.gov

Structure-Activity Relationships Governing Neuromuscular Blockade by this compound Analogues

The neuromuscular blocking potency and duration of action of this compound and its analogues are intrinsically linked to their chemical structure. As a bisbenzylisoquinoline alkaloid, this compound shares structural similarities with tubocurarine (B1210278), the archetypal non-depolarizing muscle relaxant. slideshare.net Key structural features that govern the activity of this class of compounds have been elucidated through extensive structure-activity relationship (SAR) studies.

A critical determinant for neuromuscular blocking activity is the presence of two quaternary nitrogen atoms, separated by an optimal distance. researchgate.net This bisquaternary structure allows the molecule to effectively bind to the two ACh binding sites on the nAChR. The distance between these cationic heads is crucial; for potent neuromuscular blockade, this is often around 10-12 carbon atoms, a rule that has guided the synthesis of many neuromuscular blockers. frontiersin.org

SAR studies on related bis-benzylisoquinoline compounds, such as atracurium (B1203153) and mivacurium (B34715) derivatives, have provided further insights:

The Linker Chain: The nature of the chain connecting the two isoquinoline (B145761) units significantly influences the drug's properties. Modifications to the length, rigidity, and susceptibility to metabolism of this linker can alter the duration of action. For instance, the introduction of ester linkages, as seen in atracurium and mivacurium, renders the molecules susceptible to hydrolysis by plasma esterases, leading to a shorter duration of action. nih.gov

Substituents on the Isoquinoline Rings: The type and position of substituent groups (e.g., methoxy (B1213986) groups) on the benzylisoquinoline rings can modulate the potency and side-effect profile of the compound. slideshare.net

Stereochemistry: The three-dimensional configuration of the molecule is crucial for its interaction with the chiral environment of the nAChR binding site. Different stereoisomers of the same compound can exhibit significant variations in potency and activity. nih.gov

For example, novel analogues of atracurium and mivacurium have been synthesized where modifications to the linker and ammonium group substituents resulted in compounds with shorter durations of action, highlighting these features as critical for NMBA activity. nih.gov Compound 29a from one such study emerged as a potential ultra-short-acting NMBA, demonstrating that subtle structural changes are key to refining the pharmacological profile. nih.gov

Interaction of this compound with Cholinesterases

Characterization of Acetylcholinesterase and Butyrylcholinesterase Inhibition by this compound

Research into the cholinesterase inhibitory properties of bisbenzylisoquinoline alkaloids has revealed that many compounds in this class can inhibit both AChE and BChE. researchgate.netnih.gov Interestingly, many of these alkaloids exhibit greater potency against BChE than AChE. researchgate.netnih.gov

The table below summarizes the cholinesterase inhibitory activities of several bisbenzylisoquinoline alkaloids, illustrating the general trend for this chemical class.

| Alkaloid | Source Enzyme | IC50 (µM) | Reference |

| (-)-nor-N׳-chondrocurine | Electric eel AChE | 7.46 ± 0.19 | informahealthcare.com |

| (R,S)-2 N-norberbamunine | Mouse Brain AChE | 34.66 ± 3.02 | |

| (S-S)-O4″-methyl, Nb-nor-O6'-demethyl-(+)-curine | Mouse Serum BChE | 1.90 ± 0.15 | |

| (S-S)-O4″-methyl, O6'-demethyl-(+)-curine | Mouse Serum BChE | 1.00 ± 0.44 | |

| Palmatine | AChE | Mixed Inhibition | mdpi.com |

| Berberine (B55584) | AChE | Noncompetitive Inhibition | mdpi.com |

| Berberine | BChE | Mixed Inhibition | mdpi.com |

This table is based on available data for related compounds and is for illustrative purposes.

Mechanistic Insights into this compound's Cholinesterase Modulatory Effects

The mechanism by which bisbenzylisoquinoline alkaloids inhibit cholinesterases can vary. Reversible inhibitors can be classified as competitive, non-competitive, or mixed-mode inhibitors. nih.gov Kinetic studies on related isoquinoline alkaloids, such as berberine and palmatine, indicate they act as non-competitive or mixed-mode inhibitors of AChE and BChE. mdpi.com This suggests that they may bind to a site on the enzyme distinct from the active site where acetylcholine is hydrolyzed, possibly the peripheral anionic site (PAS). mdpi.com

Molecular docking simulations performed on various alkaloids, including bisbenzylisoquinolines, support the notion that these molecules can effectively bind within the active site gorges of both AChE and BChE. mdpi.commdpi.com The binding is typically stabilized by a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues within the enzyme's active center. mdpi.com For bisbenzylisoquinoline alkaloids, their larger structure may allow them to span both the catalytic active site and the peripheral anionic site of the enzyme, contributing to their inhibitory activity. The preference of many of these compounds for BChE over AChE is likely due to differences in the size and amino acid composition of the active site gorge between the two enzymes. mdpi.com

Investigations into Other Molecular and Cellular Targets of this compound

Scientific investigation into the pharmacological profile of this compound has predominantly centered on its well-established role as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) within the neuromuscular junction. ontosight.aiontosight.ai This interaction is the primary mechanism responsible for its non-depolarizing neuromuscular blocking effects. ontosight.ai Research literature dedicated to exploring other potential molecular and cellular targets for this compound is notably limited, largely due to its replacement in clinical settings by newer neuromuscular blocking agents with more favorable characteristics. ontosight.ai

The vast body of research on this compound and related curare alkaloids has been foundational to the understanding of neuromuscular transmission. ontosight.ai However, this focus has resulted in a scarcity of studies investigating its effects on other receptor systems or cellular pathways.

One area of preliminary research has suggested a potential, though unconfirmed, bioactivity for this compound outside of the neuromuscular system. A study reviewing natural compounds for activity against leishmaniasis, the disease caused by Leishmania parasites, noted that this compound was among several phytochemicals that had demonstrated significant results against the parasite. mdpi.com However, the same study critically highlights that no mechanistic or in vivo studies have been performed to elucidate the nature of this interaction. mdpi.com Therefore, while this suggests a potential for other molecular targets, such as the Leishmania surface protease gp63 which was a focus for other compounds in the study, any such interaction for this compound remains purely speculative and requires empirical investigation. mdpi.com

Furthermore, a computational analysis that included this compound as part of a library of secondary metabolites from Cissampelos pareira did not select it for detailed molecular docking studies against viral receptors, leaving its potential interactions in that context unexplored. actascientific.com

Data on Potential Alternative Targets of this compound

| Potential Area of Activity | Target/Mechanism | Level of Evidence | Research Findings |

| Anti-parasitic | Unspecified target in Leishmania parasite | Preliminary / Anecdotal | Mentioned as a compound with observed anti-leishmanial results, but with no mechanistic studies conducted to confirm the target or efficacy. mdpi.com |

Biological Activities and Preclinical Investigations of Chondrocurine

In Vitro Pharmacological Characterization of Chondrocurine

The in vitro evaluation of this compound has elucidated several of its biological activities, ranging from neuromuscular blockade to antiparasitic and cytotoxic effects.

This compound is classified as a non-depolarizing neuromuscular blocking agent. ontosight.ai Its primary mechanism of action involves the competitive inhibition of nicotinic acetylcholine (B1216132) receptors located at the neuromuscular junction. ontosight.airesearchgate.net This binding prevents acetylcholine from depolarizing the muscle fiber, leading to muscle relaxation. Historically, this property was of interest for applications in surgery to induce muscle relaxation. ontosight.ai The study of this compound and related curare compounds has been instrumental in advancing the understanding of neuromuscular transmission. ontosight.ai

Research has explored the potential of this compound as an agent against protozoan parasites. In a screening of ethnopharmacologically selected Peruvian plants, this compound isolated from Chondrodendron tomentosum was tested for its activity against several parasites. The compound exhibited significant activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, and moderate activity against the malaria parasite, Plasmodium falciparum. unapiquitos.edu.peresearchgate.net

| Parasite | This compound IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |

|---|---|---|---|

| Trypanosoma brucei brucei | 2.55 | Melarsoprol | 0.004 |

| Plasmodium falciparum | 18.14 | Chloroquine | 0.03 |

The cytotoxicity of this compound and related alkaloids has been evaluated against various cell lines. This compound demonstrated a cytotoxic effect on L-929 murine fibroblast cells, with a reported IC₅₀ value of 10.7 µM. unapiquitos.edu.pe

Studies on plants from the Cissampelos genus, a known source of related alkaloids, have also provided insights. A phytochemical investigation of Cissampelos pareira led to the isolation of several alkaloids, including (-)-nor-N׳-chondrocurine. researchgate.nettandfonline.comswu.ac.th While other compounds from this plant, such as (+)-homoaromoline, showed potent cytotoxicity against the human colon cancer (HT29) cell line, the specific cytotoxic activity of (-)-nor-N׳-chondrocurine was not highlighted as the most prominent. researchgate.netswu.ac.th Furthermore, synthetic ester derivatives of a related alkaloid, (-)-curine, have been shown to possess significant cytotoxic activities against various cancer cell lines, sometimes exceeding that of the conventional chemotherapeutic agent cisplatin. researchgate.net

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | L-929 (Murine Fibroblast) | 10.7 |

| (+)-Homoaromoline | HT29 (Human Colon Cancer) | 7.89 |

| (-)-Curine Derivative 4 | MCF-7 (Human Breast Cancer) | 23.33 ± 1.67 |

| (-)-Curine Derivative 5 | MCF-7 (Human Breast Cancer) | 33.00 ± 1.82 |

Extracts from plants known to contain this compound and related alkaloids have been investigated for their anti-inflammatory and antioxidant properties. Various species of the Cissampelos genus have demonstrated anti-inflammatory activity in in vitro and/or in vivo studies. researchgate.net This activity is often attributed to the presence of phenolic compounds and alkaloids within the plant extracts. researchgate.netnih.gov Research into the mechanisms of compounds isolated from Cissampelos pareira, which includes the this compound variant (-)-Nor-NO-chondrocurine, suggests potential anti-inflammatory pathways. googleapis.com However, studies focusing specifically on the antioxidant and anti-inflammatory effects of purified this compound are limited, with most research pointing to the broader activities of the plant extracts.

The immunomodulatory potential of this compound has been inferred from studies on the plant extracts in which it is found. Alkaloids from Cissampelos species are reported to have immunomodulatory effects. researchgate.net Specifically, literature mentions immunosuppressive mechanisms associated with compounds isolated from Cissampelos pareira, a plant that produces (-)-Nor-NO-chondrocurine. googleapis.com These effects are often investigated in cellular models that assess the response of immune cells to the presence of the compounds. For instance, chitosan, another natural polymer, has been shown to inhibit LPS-induced inflammation by downregulating NF-κB and reducing pro-inflammatory cytokine release in macrophage cell lines like RAW 264.7, providing a model for how natural compounds can exert immunomodulatory effects. mdpi.com While these findings are suggestive, direct and detailed investigations into the specific immunomodulatory effects of isolated this compound on cellular models are not extensively documented.

Exploration of Anti-inflammatory and Antioxidant Properties of this compound-Enriched Extracts

In Vivo Preclinical Studies of this compound in Animal Models

Despite the diverse biological activities of this compound identified in vitro, comprehensive in vivo preclinical studies in animal models are not widely reported in the available scientific literature. While its neuromuscular blocking effects have a historical context in medical use, modern preclinical pipelines require extensive evaluation in animal models to establish efficacy and safety profiles before clinical testing. ontosight.ainih.gov

Research involving plant extracts containing this compound or related compounds sometimes includes in vivo assays. researchgate.net For example, in one study that evaluated the antiparasitic activity of this compound, a different compound from the same study was advanced to a 4-day suppressive test in mice, but this compound itself was not reported to have undergone this in vivo testing. researchgate.net The development of predictive animal models is a critical step for translating in vitro findings to clinical applications. nih.govresearchgate.net Currently, there is a gap in the literature regarding dedicated in vivo studies to explore the antiparasitic, cytotoxic, or immunomodulatory potential of this compound in animal models.

Assessment of Neuromuscular Blocking Efficacy and Duration in Animal Models

No specific preclinical studies detailing the neuromuscular blocking efficacy or duration of action of this compound in animal models were identified. While this compound is known to be an alkaloid isolated from plants historically used to make curare, a substance known for its muscle-relaxant properties, specific data from animal model assessments are not available in the searched literature. General studies on neuromuscular blocking agents investigate parameters like onset of action, duration of blockade, and recovery time in various animal models, including rats and pigs, often using techniques like train-of-four (TOF) stimulation, but these studies did not specifically evaluate this compound. nih.govresearchgate.netcriver.comveteriankey.com

Efficacy Studies of this compound in Animal Models of Parasitic Infections

No studies evaluating the efficacy of this compound in animal models of parasitic infections, such as those for malaria, leishmaniasis, or trypanosomiasis, were found. Research in this area typically involves testing compounds in infected animal models (e.g., mice) and assessing outcomes like parasite load reduction, but no such data exists for this compound in the available literature. mdpi.comnih.govnih.govfrontiersin.orgscielo.org.mx

Evaluation of Anti-inflammatory and Analgesic Potential in Rodent Models

There is no available information from preclinical studies on the anti-inflammatory or analgesic potential of this compound in rodent models. Standard models to test for these activities include carrageenan-induced paw edema for inflammation and hot-plate or tail-flick tests for analgesia. chondrex.comfrontiersin.orgmdpi.comnih.govfrontiersin.orguq.edu.aunih.govmdpi.com However, no publications detailing the use of these or similar models to evaluate this compound were identified.

Investigation of Antitumoral Activities in Preclinical Animal Xenograft or Syngeneic Models

No data from preclinical animal xenograft or syngeneic models investigating the antitumoral activities of this compound could be located. This type of research involves implanting human or animal cancer cells into immunodeficient or immunocompetent mice, respectively, to assess the effect of a compound on tumor growth. pharmaron.comsmccro-lab.comaltogenlabs.comaltogenlabs.comcriver.compeerj.com No studies have been published applying these models to this compound. Similarly, no in vitro studies on the cytotoxic effects of this compound on cancer cell lines were found. nih.govmdpi.comnih.govwaocp.org

Behavioral and Neurochemical Assessments of this compound in Cholinesterase-Related Research Models

No preclinical studies assessing the behavioral or neurochemical effects of this compound in the context of cholinesterase inhibition were found. Research in this field often investigates a compound's ability to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and the subsequent effects on cognition and behavior in animal models, particularly for neurodegenerative diseases. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.govmmsl.cznih.gov There is no evidence in the available literature that this compound has been investigated for these properties.

Analytical Methodologies for Chondrocurine Research

Isolation and Purification Techniques for Chondrocurine from Complex Matrices

The isolation of this compound from its natural sources, which are often complex plant extracts, typically involves a series of extraction, fractionation, and purification steps.

Chromatographic techniques are indispensable for separating this compound from co-occurring compounds within crude extracts. High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the analysis of non-volatile compounds, including alkaloids. For curare alkaloids, which include this compound, HPLC separation has been successfully achieved using C18 columns with gradient elution, often employing mixtures of water and methanol (B129727) containing a phosphate (B84403) buffer.

Other advanced chromatographic methods applied in alkaloid research, which are pertinent to this compound, include Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the determination of alkaloid content in plant materials. mdpi.com Vacuum Liquid Chromatography (VLC) has also been employed for the fractionation of active plant extracts, followed by further purification using HPLC. unapiquitos.edu.pe Thin-layer chromatography (TLC) serves as a common and rapid method for the fractionation and preliminary identification of alkaloids. researchgate.netresearchgate.net

The initial step in isolating this compound from plant material typically involves maceration with an organic solvent, such as ethanol. mdpi.comrjptonline.org Following filtration and solvent evaporation, the crude extract undergoes acid-base partitioning, a classical approach for alkaloid extraction. This involves dissolving the residue in an acidic solution, such as dilute hydrochloric acid or 2% sulfuric acid, and then defatting the aqueous layer with a non-polar solvent like diethyl ether. mdpi.comunapiquitos.edu.perjptonline.orgdtic.mil The alkaloids, including this compound, are then liberated by basifying the aqueous phase (e.g., to a pH of 9.5–10 with 25% ammonia (B1221849) or ammonium (B1175870) hydroxide) and subsequently extracted into an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. mdpi.comunapiquitos.edu.perjptonline.orgdtic.mil

Further purification of the crude alkaloidal extract often involves column chromatography, which can be followed by fractional crystallization to yield purified compounds. qau.edu.pkdtic.mil

Advanced Chromatographic Methods for this compound Isolation and Separation

Advanced Spectroscopic and Structural Characterization of this compound

Once isolated and purified, the structural elucidation and identification of this compound are achieved through a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complete chemical structure of organic compounds. For this compound, carbon-13 (¹³C) NMR spectra are available and contribute significantly to its characterization. nih.govdrugfuture.comspectrabase.com The application of both proton (¹H) NMR and ¹³C NMR, alongside two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), is critical for the comprehensive structural elucidation of complex alkaloids like this compound. mdpi.comresearchgate.netresearchgate.net These techniques provide detailed information about the connectivity of atoms and their spatial arrangement within the molecule.

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation patterns. Electron Ionization Mass Spectrometry (EIMS) has been used for this compound, revealing a molecular ion [M]+ at m/z 594. unapiquitos.edu.pe High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular formula of compounds based on precise mass measurements. mdpi.com

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and structural characterization of alkaloids. mdpi.comresearchgate.net This technique allows for the fragmentation of precursor ions and the analysis of the resulting product ions, providing characteristic fragmentation patterns that aid in structural confirmation and the identification of related compounds. Studies have analyzed the mass spectra of bisbenzylisoquinoline alkaloids, including those of the curine-chondrocurine type, to suggest fragmentation pathways. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) is also an effective analytical method for both qualitative and quantitative analysis of alkaloids, particularly after appropriate derivatization to enhance volatility.

Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within the this compound molecule by detecting characteristic vibrational energy states. mdpi.comlehigh.eduquora.com

Ultraviolet (UV) spectroscopy, while less informative for complete structural elucidation compared to NMR or MS, is useful for detecting chromophores (groups that absorb UV light) and providing insights into the extent of unsaturation and conjugation within the molecule. lehigh.eduquora.com It is also widely used for the quantitative analysis of substances. lehigh.edu For example, this compound dimethiodide, a derivative of this compound, exhibits characteristic UV absorption maxima at 225 nm and 280 nm. drugfuture.com Both IR and UV-Vis spectroscopy are commonly applied in the characterization of alkaloids, including this compound. researchgate.netpharmelp.ch

Table 1: Spectroscopic Data for this compound and its Derivative

| Compound | Technique | Wavelength (nm) / Region (cm⁻¹) | Observation / Comment | Source |

| This compound Dimethiodide | UV | 225, 280 | Absorption maxima (ε 62000, 7030) | drugfuture.com |

| This compound | MS (EIMS) | m/z 594 | Molecular ion [M]⁺ | unapiquitos.edu.pe |

| This compound | ¹³C NMR | Not specified | Spectra available for characterization | nih.govdrugfuture.comspectrabase.com |

| This compound | IR | Not specified | Used for functional group identification | mdpi.comresearchgate.netpharmelp.ch |

X-ray Crystallography for Absolute Stereochemistry Determination of this compound and its Derivatives

X-ray crystallography plays a pivotal role in the definitive determination of the absolute stereochemistry of complex organic molecules, including alkaloids like this compound. This technique provides three-dimensional structural information at an atomic level, which is essential for understanding a compound's biological activity and chemical reactivity. For this compound, its absolute stereochemistry has been rigorously determined. The IUPAC name for this compound includes specific stereochemical descriptors, such as (1S,16R), indicating that its configuration has been established nih.gov.

Historically, the structural elucidation of this compound, also known as d-tubocurine, has undergone revisions. Early structural proposals for (+)-tubocurarine chloride and (+)-chondrocurarine chloride were clarified, with the correct structure revealing that one of the two nitrogen atoms is tertiary, classifying it as a mono-N-methylated alkaloid, contrary to previous assumptions of a bis-quaternary structure wikipedia.orgchemistry-chemists.com. This revision highlights the importance of precise structural determination, often aided by techniques like X-ray crystallography and other spectroscopic analyses. The configuration of this compound was investigated in studies dating back to the 1950s and 1960s, with a revised structure being reported in 1970 drugfuture.com. Derivatives such as this compound dimethiodide (PubChem CID 73425442) also have their absolute stereochemistry defined, further emphasizing the application of advanced crystallographic or spectroscopic methods in their characterization ncats.ionih.gov.

Quantitative Analysis and Bioanalytical Methods for this compound

Quantitative analysis and bioanalytical methods are fundamental for determining the concentration of this compound in various samples, including plant extracts and biological matrices, and for assessing its activity. These methods are crucial for research into its pharmacological properties and for quality control.

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for the separation and quantification of this compound and related alkaloids due to their ability to handle complex mixtures and non-volatile compounds. HPLC is considered more suitable than Gas Chromatography (GC) for the analysis of alkaloids .

Studies have reported the use of HPLC for the separation of curare alkaloids, including this compound, typically utilizing C18 columns with gradient elution techniques . The development of UPLC methods has also been noted for the quantitative analysis of this compound and its derivatives, such as cycleanine (B150056) pharmelp.chresearchgate.netresearchgate.net. These methods often involve meticulous validation processes to ensure their reliability, accuracy, and precision. Key validation parameters include:

Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range. For instance, in the quantification of related alkaloids using UPLC, good linearity with high correlation coefficients (e.g., R² = 0.9993) has been observed rjptonline.org.

Recovery: Assessing the efficiency of the extraction and quantification process by determining the percentage of analyte recovered from a spiked sample. Recovery rates for similar analytical methods have been reported between 98% and 102% rjptonline.org.

Reproducibility (Precision): Evaluating the consistency of results under the same operating conditions over a short interval (repeatability) and under different conditions (intermediate precision). Precision, including sample preparation, has been reported with low standard deviations rjptonline.orgresearchgate.net.

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected (LOD) and quantified (LOQ). While specific LOD/LOQ for this compound were not detailed, methods for related compounds demonstrate picomolar to femtomolar sensitivity researchgate.netnih.gov.

The application of UPLC-DAD (Diode Array Detector) methods has enabled the quantification of marker compounds, including this compound, in various plant extracts, demonstrating their utility for chemical profiling and quality control researchgate.netresearchgate.netresearchgate.net.

Utilization of Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS for this compound Profiling in Biological Samples and Extracts

Mass spectrometry (MS) techniques, particularly when coupled with chromatography, are indispensable for the comprehensive profiling and identification of this compound in complex biological samples and extracts. While HPLC is generally preferred over GC for alkaloids due to their often low volatility, improvements in LC-MS instrumentation have made LC-MS/MS a primary method for forensic and bioanalytical analysis .

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for detecting target analytes, even in trace quantities, within complex matrices such as biological samples (e.g., plasma, urine) nih.govmeasurlabs.com. This technique combines the separation power of LC with the fragmentation capabilities of tandem mass spectrometry, allowing for detailed characterization of complex organic molecules and differentiation from compounds with similar mass spectra measurlabs.com. LC-MS/MS has been used for the structural elucidation and profiling of alkaloids, including those related to this compound, in plant extracts researchgate.netresearchgate.net. The method facilitates the generation of mass spectrometric fingerprints, aiding in the identification and relative quantification of compounds larvol.com.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile or semi-volatile compounds drawellanalytical.com. While this compound itself might not be ideally suited for direct GC-MS analysis without derivatization, GC-MS has been applied to analyze non-polar compounds in extracts where this compound may also be present researchgate.net.

The ability of LC-MS/MS to provide detailed fragmentation patterns is crucial for confirming the identity of this compound and its metabolites or derivatives in biological samples, offering a robust tool for profiling studies researchgate.netnih.gov.

Immunoassays and Receptor Binding Assays for this compound Detection and Activity Assessment

Immunoassays and receptor binding assays are specialized bioanalytical methods used to detect specific compounds and assess their biological activity, respectively.

Receptor Binding Assays: this compound is known to competitively inhibit the nicotinic acetylcholine (B1216132) receptor, which is central to its neuromuscular blocking activity ontosight.ai. Receptor binding assays are therefore highly relevant for assessing the activity of this compound. These assays typically involve incubating the compound with isolated receptors or receptor-expressing cells and measuring the compound's ability to bind to the receptor, often by displacing a known radiolabeled ligand. The potency of binding can be quantified, providing insights into the compound's pharmacological profile. For related alkaloids, such as (-)-nor-N'-chondrocurine, acetylcholinesterase inhibition assays have been employed to assess their activity as cholinesterase inhibitors nih.govmdpi.com. These assays measure the compound's ability to inhibit enzyme activity, which is a form of biochemical activity assessment.

Immunoassays: Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize the specific binding between an antibody and an antigen to detect and quantify a target molecule. While immunoassays are widely used for detecting various compounds in biological samples, specific documented immunoassays developed solely for this compound were not identified in the provided search results. However, in principle, if specific antibodies against this compound or its unique epitopes could be generated, immunoassays could offer a sensitive and high-throughput method for its detection in complex matrices. These methods are generally employed when high specificity and sensitivity are required for detection, particularly in biological fluids.

Potential Research Applications and Future Directions for Chondrocurine

Exploration of Chondrocurine as a Pharmacological Probe for Neuromuscular Systems

This compound, identified as a non-depolarizing neuromuscular blocking agent, competitively inhibits the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction, leading to muscle relaxation. uodiyala.edu.iq Historically, the study of this compound and related compounds has significantly advanced the understanding of neuromuscular transmission and the development of neuromuscular blocking agents. uodiyala.edu.iq In contemporary research, this compound holds potential as a pharmacological probe to elucidate the intricate mechanisms of nAChRs and their role in various physiological and pathological states.

The precise interaction of this compound with nAChRs, particularly its ability to block receptor sites, makes it an invaluable tool for dissecting receptor subtypes, their distribution, and their functional roles in both the peripheral and central nervous systems. mdpi.commdpi.com By utilizing this compound or its precisely modified derivatives, researchers can explore the conformational changes of nAChRs upon ligand binding, the dynamics of ion channel gating, and the structural determinants of receptor selectivity. This can provide deeper insights into conditions affecting neuromuscular transmission, such as myasthenia gravis or Lambert-Eaton myasthenic syndrome, and potentially identify novel therapeutic targets.

Rational Design and Development of this compound Analogues with Enhanced Selectivity or Novel Activities

The complex tubocuraran (B1241379) skeleton of this compound, featuring methoxy (B1213986) and methyl groups, contributes to its pharmacological effects. uodiyala.edu.iq The field of drug discovery frequently involves the rational design and synthesis of structural analogues of lead compounds to improve their pharmacological properties, such as enhancing selectivity for specific receptor subtypes or endowing them with novel activities. mdpi.commdpi.comtheses.cz Given that this compound is a benzylisoquinoline derivative, a class of compounds known for diverse pharmacological actions, it serves as a promising scaffold for such modifications. christuniversity.inneu.edu.tr

Future research could focus on synthesizing this compound analogues by altering functional groups or modifying the inter-onium distance, which is known to influence the potency and selectivity of neuromuscular blocking agents. oup.comfrontiersin.org Strategies like retrometabolic drug design, which aims to create safer drugs with predictable metabolism into inactive moieties, could be applied to develop this compound derivatives with a more favorable therapeutic index. researchgate.net Such efforts could lead to compounds with improved onset and duration of action, reduced side effects, or even the ability to selectively modulate specific nAChR subtypes for applications beyond general muscle relaxation, potentially in neurological disorders.

In-Depth Mechanistic Investigations of this compound's Diverse Biological Activities

While this compound is primarily known for its neuromuscular blocking activity, the broader class of isoquinoline (B145761) and bisbenzylisoquinoline alkaloids, to which it belongs, exhibits a wide spectrum of biological activities. These include antiviral, antifungal, anticancer, antioxidant, antispasmodic, anti-inflammatory, and enzyme inhibitory properties. mdpi.comchristuniversity.inneu.edu.trresearchgate.netresearchgate.netijraset.comnih.gov For instance, other bisbenzylisoquinoline alkaloids like curine (B1669343) have demonstrated anti-inflammatory and analgesic effects by inhibiting prostaglandin (B15479496) E2 production. researchgate.net this compound itself has been mentioned in the context of alkaloids with antimicrobial, antidiabetic, anticancer, antioxidant, and neuroprotective effects. nih.gov

Therefore, in-depth mechanistic investigations are warranted to explore whether this compound possesses these diverse biological activities and to elucidate the underlying molecular mechanisms. This could involve studies on its interaction with various enzymes, receptors, and signaling pathways beyond the nAChR. Understanding these mechanisms could reveal novel therapeutic potentials for this compound or its derivatives in areas such as inflammation, pain management, or even as antimicrobial agents, where alkaloids are known to inhibit nucleic acid and protein synthesis or alter bacterial cell membrane permeability. christuniversity.in

Bio-guided Fractionation and Isolation of Novel this compound-Related Alkaloids from Underexplored Botanical Sources

This compound is a naturally occurring alkaloid found in plants of the genus Strychnos and Chondrodendron tomentosum. uodiyala.edu.iqoup.comecronicon.netdntb.gov.ua The Menispermaceae family, in particular, is a rich source of bisbenzylisoquinoline alkaloids, including those structurally related to this compound. uodiyala.edu.iqchristuniversity.inneu.edu.trijraset.com Many species within this family, such as Cissampelos pareira and Cissampelos mucronata, have yielded numerous bioactive isoquinoline alkaloids through phytochemical and biological analysis, demonstrating anti-malarial, anti-allergic, and muscle-relaxant activities. researchgate.netijraset.comnih.govscienceopen.com

Future research should focus on bio-guided fractionation and isolation efforts from underexplored botanical sources, particularly within families known to produce similar alkaloid scaffolds. This approach, where biological activity guides the isolation process, increases the likelihood of discovering novel this compound-related alkaloids with potentially enhanced or unique pharmacological profiles. Advanced chromatographic techniques, such as HPLC, are crucial for purifying these complex natural products. ijraset.com Such discoveries could provide new lead compounds for drug development, leveraging the vast chemical diversity present in nature.

Application of Computational Chemistry and Chemoinformatics for this compound-Based Drug Discovery and Target Prediction

Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery, accelerating the identification, design, and optimization of chemical compounds. mdpi.comnih.govschrodinger.comfrontiersin.orgfrontiersin.orgnih.govunistra.frmdpi.comnih.gov These methods can be applied to this compound-based research to overcome the complexities associated with its structure and to explore its potential more efficiently.

Specific applications include:

Virtual Screening : Computational models can screen vast virtual libraries of compounds to identify novel molecules that share structural similarities or predicted binding affinities with this compound, potentially uncovering new lead compounds or off-target interactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies : By correlating structural features of this compound and its potential analogues with their biological activities, QSAR models can predict how structural modifications will affect properties, guiding the rational design of new derivatives with enhanced selectivity or potency. oup.comfrontiersin.orgnih.govnih.govnih.gov

Molecular Docking and Dynamics Simulations : These techniques can provide atomic-level insights into how this compound interacts with its known target (nAChR) and predict its binding to other potential targets. This helps elucidate mechanisms of action and identify potential off-target effects. nih.govnih.gov

Target Prediction : Chemoinformatics approaches, including machine learning and network-based models, can predict novel protein targets for this compound by analyzing its chemical structure and known bioactivity data. frontiersin.orgmdpi.comschrodinger.comnih.govunistra.frmdpi.compharmaron.comnih.gov This can lead to drug repurposing opportunities or the discovery of previously unknown biological roles.

The integration of these computational approaches with experimental validation will be crucial for maximizing the potential of this compound in future drug discovery efforts.

Q & A

Q. What are the primary natural sources of Chondrocurine, and how is it structurally characterized?

this compound, a bisbenzylisoquinoline alkaloid (C36H38N2O6; exact mass 594.2729728), is primarily isolated from plants in the Menispermaceae family, such as Cissampelos pareira and C. tomentosum . Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC) and high-resolution mass spectrometry (HRMS) to confirm its molecular framework and stereochemistry .

Q. What pharmacological activities have been reported for this compound in preliminary studies?

Early studies highlight this compound's antiparasitic activity against Leishmania spp. and Trypanosoma cruzi (Chagas disease) in bioassay-guided fractionation experiments. For example, it exhibited IC50 values comparable to positive controls in in vitro models . Methodologically, these findings derive from parasite viability assays using promastigote/amastigote cultures and cytotoxicity screening against mammalian cell lines .

Q. How can researchers validate the purity of this compound extracts?

Purity validation requires chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry detectors. Researchers should compare retention times and spectral data with authenticated standards and account for co-eluting isomers (e.g., curine, aromoline) common in bisbenzylisoquinoline alkaloids .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s mechanism of action against parasitic targets?

Mechanistic studies should integrate in vitro and in silico approaches:

- Target-based assays : Screen for enzyme inhibition (e.g., trypanothione reductase in Leishmania) using spectrophotometric methods.

- Molecular docking : Model this compound’s interaction with parasitic proteins (e.g., T. cruzi’s CYP51) using software like AutoDock Vina.

- Gene expression profiling : Use qPCR or RNA-seq to identify dysregulated pathways in treated parasites .

Q. How can contradictory findings about this compound’s efficacy across studies be resolved?

Contradictions may arise from variations in plant sources, extraction protocols, or parasite strains. To address this:

Q. What methodologies are recommended for quantifying this compound in complex biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to achieve high sensitivity in plasma or tissue samples. Validate assays for linearity, precision, and recovery rates, and account for matrix effects via standard addition methods .

Q. How can synergistic effects between this compound and other alkaloids be evaluated?

Employ combination index (CI) assays, such as the Chou-Talalay method, to quantify synergism/antagonism. For example, test this compound alongside cycleanine or isobebeerin (common co-occurring alkaloids) in fixed molar ratios. Isobolographic analysis can further visualize interaction dynamics .

Q. What strategies are effective for elucidating this compound’s biosynthetic pathways?

Combine transcriptomic and metabolomic profiling of plant tissues:

Q. How should pharmacokinetic studies of this compound be structured to ensure translational relevance?

Design preclinical PK studies in rodent models to assess:

- Absorption/Distribution : Administer via oral/intravenous routes; quantify plasma/tissue levels using LC-MS.

- Metabolism : Incubate with liver microsomes to identify phase I/II metabolites.

- Excretion : Measure fecal/urinary elimination over 72 hours .

Q. What ethical considerations apply to preclinical research on this compound?

Adhere to NIH guidelines for animal welfare (e.g., ARRIVE 2.0) by:

- Justifying sample sizes via power analysis.

- Implementing humane endpoints in in vivo parasite models.

- Reporting negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.